N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CPPG, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPPG belongs to the class of glycine site antagonists and is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a glycine site antagonist and modulates the activity of NMDA receptors by binding to the glycine site. NMDA receptors are involved in synaptic plasticity, learning, and memory. By modulating the activity of NMDA receptors, this compound can regulate synaptic plasticity and improve learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and neuroprotective effects. This compound can reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation. This compound can also protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. This compound can also have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate the potential therapeutic applications of this compound in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of this compound in more detail. Further research is needed to understand how this compound modulates the activity of NMDA receptors and how it affects synaptic plasticity, learning, and memory. Finally, future research can focus on developing more potent and selective glycine site antagonists that can be used as therapeutic agents.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound has been shown to modulate the activity of NMDA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(24-18-11-12-18)17-25(30(27,28)22-9-5-2-6-10-22)19-13-15-21(16-14-19)29-20-7-3-1-4-8-20/h1-10,13-16,18H,11-12,17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKAZSDQNLNERB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.